molecular formula C6H4BF4NO2 B1393571 (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1150114-63-8

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B1393571
CAS No.: 1150114-63-8
M. Wt: 208.91 g/mol
InChI Key: JLKCXRRPVZUFJB-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with fluorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and utilizes boronic acids as key reagents . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and can be performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The fluorine and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. Its ability to form stable boronic acid complexes further enhances its utility in organic synthesis and scientific research .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCXRRPVZUFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675078
Record name [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-63-8
Record name [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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